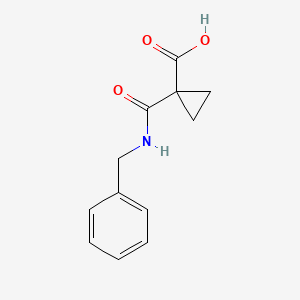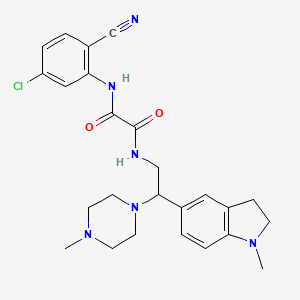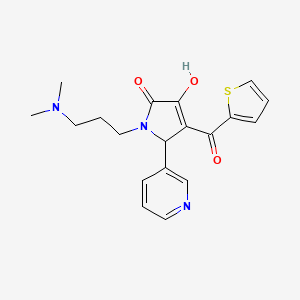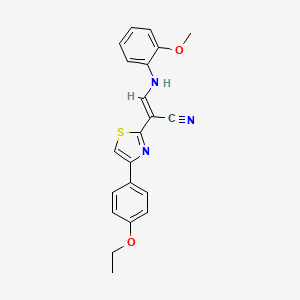
(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-methoxyphenyl)amino)acrylonitrile
カタログ番号 B2503261
CAS番号:
476675-74-8
分子量: 377.46
InChIキー: NIKGNQMKBVGWKJ-DTQAZKPQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the acrylonitrile group, and the aromatic rings with ethoxy and methoxy substituents. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing nitrile group and the electron-donating ethoxy and methoxy groups. The thiazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile, ethoxy, and methoxy groups could increase its solubility in polar solvents.科学的研究の応用
Chemical Synthesis and Structural Analysis
- (Frolov et al., 2005) explored the reduction of similar acrylonitriles, resulting in various prop-1-ene derivatives, and confirmed their structures through X-ray diffraction analysis.
Optoelectronic Applications
- (Anandan et al., 2018) synthesized and characterized thiophene dyes with acrylonitrile components for use in photonic or optoelectronic devices, demonstrating their potential in protecting human eyes and optical sensors.
Biological Activity
- (Youssef et al., 2006) investigated benzothiazole derivatives, including acrylonitriles, for antibacterial and antifungal activities.
Polymer Synthesis
- (Mohamed, 2014) detailed the synthesis of various thiazolopyridine-carboxylate derivatives, which could have implications in polymer chemistry.
Tubulin Inhibitors
- (Carta et al., 2011) identified acrylonitriles as potent tubulin inhibitors, suggesting their use in cancer therapy.
Fluorescent Properties
- (Eltyshev et al., 2021) synthesized fluorescent thiazoles with acrylonitrile cores, useful in bioimaging and as sensors.
Anticancer Properties
- (Matiichuk et al., 2022) explored the anticancer activity of certain acrylonitrile derivatives, showing potential in cancer treatment.
Corrosion Inhibition
- (Verma et al., 2016) evaluated the use of acrylonitriles as corrosion inhibitors, indicating their industrial applications.
Chemosensors
- (Hranjec et al., 2012) synthesized benzimidazoles and quinolines, including acrylonitriles, to detect different cations, highlighting their use as chemical sensors.
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it.
将来の方向性
特性
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-26-17-10-8-15(9-11-17)19-14-27-21(24-19)16(12-22)13-23-18-6-4-5-7-20(18)25-2/h4-11,13-14,23H,3H2,1-2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKGNQMKBVGWKJ-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

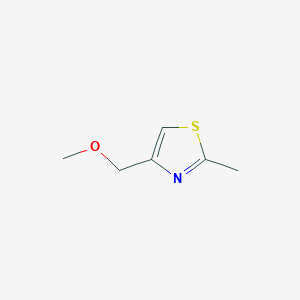

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

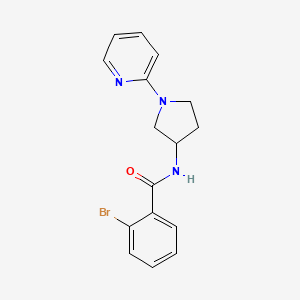
![6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503186.png)
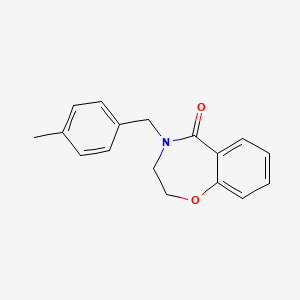
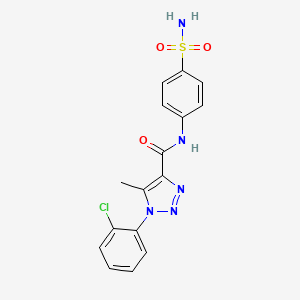
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503191.png)
